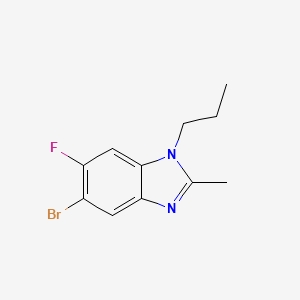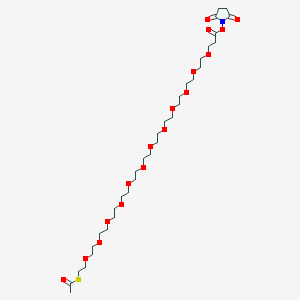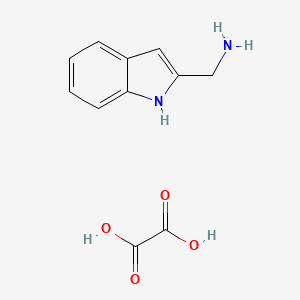
5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole
Overview
Description
5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole (5-BFMPB) is a heterocyclic aromatic compound that has been widely studied in recent years due to its potential applications in various scientific fields. This compound is a derivative of benzodiazepines, which are a class of psychoactive drugs with sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. 5-BFMPB has been the subject of numerous studies due to its unique chemical structure, which has been shown to have a variety of biological activities.
Scientific Research Applications
Synthesis and Characterization in Imaging Studies
- (Simeon et al., 2012) explored the synthesis and characterization of [11C]SP203, a radioligand for imaging brain metabotropic glutamate 5 receptors. This study involved the use of bromo precursors in the synthesis process.
Use in Antimicrobial Analog Synthesis
- (Desai et al., 2013) reported the synthesis of new 5-arylidene derivatives, including fluoro-N-(4-methyl-5-(2-(4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)thiazol-2-yl)benzamide, demonstrating enhanced antimicrobial activity due to the presence of a fluorine atom.
Application in Cancer Imaging Agents
- (Wang et al., 2006) focused on the synthesis of carbon-11 labeled fluorinated 2-arylbenzothiazoles as potential PET cancer imaging agents. The study highlighted the preparation of 4-fluorinated 2-arylbenzothiazoles, essential for imaging tyrosine kinase in cancers.
Development of Antitumor Benzothiazoles
- (Hutchinson et al., 2001) developed mono- and difluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles, exhibiting potent cytotoxicity in vitro in sensitive human breast cancer cell lines.
Synthesis of Fluorosulfonylation Reagents
- (Leng & Qin, 2018) developed 1-bromoethene-1-sulfonyl fluoride, a new fluorosulfonylation reagent, for regioselective synthesis of 5-sulfonylfluoro isoxazoles, demonstrating potential applications in organic synthesis and pharmaceutical research.
Antitumor and Antimicrobial Activities
- (Paulrasu et al., 2014) synthesized 4-methyl-N'-(3-alkyl-2r,6c-diarylpiperidin-4-ylidene)-1,2,3-thiadiazole-5-carbohydrazides, exhibiting antioxidant, antitumor, and antimicrobial activities.
Synthesis of Benzoxazole Derivatives
- (Thakral et al., 2022) investigated the synthesis of 2‐Halogenatedphenyl benzoxazole‐5‐carboxylic acids as potential anti-inflammatory and cytotoxic agents, demonstrating the significance of halogenation in pharmaceutical development.
Fluorinated 2-Arylbenzothiazoles as Antitumor Drugs
- (Wang et al., 2006) also highlighted fluorinated 2-arylbenzothiazoles as promising antitumor drugs against breast, lung, and colon cancer cell lines.
properties
IUPAC Name |
5-bromo-6-fluoro-2-methyl-1-propylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFN2/c1-3-4-15-7(2)14-10-5-8(12)9(13)6-11(10)15/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRMBDGZJMYFKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NC2=CC(=C(C=C21)F)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid hydrate](/img/structure/B1379749.png)



![5-Bromo-2-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1379758.png)







![3-[(Dimethylamino)methyl]-3-piperidinol dihydrochloride](/img/structure/B1379771.png)
